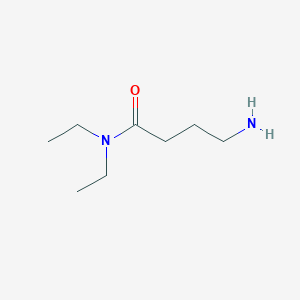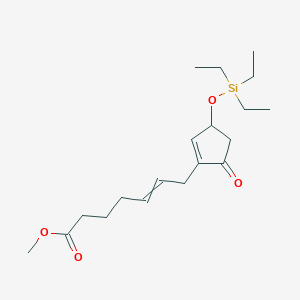
Ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)-1H-imidazole-4-carboxylate and related compounds involves several key steps, including condensation, nitration, and cyclization reactions. A notable method for synthesizing similar compounds involves one-pot nitro reductive cyclization using sodium dithionite as a reducing agent in DMSO medium, as demonstrated in the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate (Kumar et al., 2020).
Molecular Structure Analysis
Imidazole derivatives, including this compound, typically exhibit a planar molecular structure, facilitating intermolecular interactions such as hydrogen bonding. These interactions play a crucial role in their crystal packing and stability. Single-crystal X-ray diffraction techniques provide insights into their crystalline structures, revealing the significance of strong hydrogen bonds in the crystal packing of these compounds (Yeong et al., 2018).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, including hydrolysis, esterification, and reactions with different aryl and hetero-aryl carboxylic acids. These reactions are pivotal in modifying their chemical properties and enhancing their biological activities. For instance, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to its acid form, illustrating the versatility of these compounds in chemical transformations (Wu et al., 2005).
Applications De Recherche Scientifique
Hydrolysis and Crystal Structure : The hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to a planar molecule which forms a three-dimensional network through hydrogen bonding. This is critical for understanding the molecular structure and potential applications in crystal engineering (Wu, Liu, & Ng, 2005).
Supramolecular Structures : Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit hydrogen-bonded supramolecular structures in one, two, and three dimensions, crucial for applications in supramolecular chemistry and material science (Costa et al., 2007).
Drug Synthesis and β-Glucuronidase Inhibition : A study on biology-oriented drug synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, similar in structure, showed significant β-glucuronidase inhibitory activity, highlighting potential pharmaceutical applications (Salar et al., 2017).
Synthesis as a Key Intermediate : The synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, showcases the importance of such compounds in the synthesis of complex pharmaceuticals (Zheng-rong, 2007).
Corrosion Inhibition in Mild Steel : Derivatives of a similar compound, ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been found effective as corrosion inhibitors for mild steel, which is significant for industrial applications (Dohare et al., 2017).
Crystal Structure Analysis : The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, another related compound, was studied, highlighting the role of strong hydrogen bonds in the crystal packing, which is vital for materials science and crystallography research (Yeong et al., 2018).
Reactivity with Ethyl Glyoxylate : The study of the reactivity of oximes with ethyl glyoxylate to form ethyl esters of imidazole carboxylic acids showcases the compound's reactivity and potential in synthetic chemistry (Nikolaenkova et al., 2019).
Properties of Copper(II) Complexes : A study on the synthesis and properties of copper(II) complexes involving similar imidazole derivatives highlights the relevance of these compounds in coordination chemistry and potentially in catalysis (Banerjee et al., 2013).
Propriétés
IUPAC Name |
ethyl 5-methyl-1-(5-methyl-2-nitrophenyl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-4-21-14(18)13-10(3)16(8-15-13)12-7-9(2)5-6-11(12)17(19)20/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIACOIQJELWVFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=C(C=CC(=C2)C)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





